molecular formula C11H11N3 B11769636 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B11769636
M. Wt: 185.22 g/mol
InChI Key: XLOZNDDEUMBJIM-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole is a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole ring annulated to a pyrroline ring, creating a versatile scaffold for constructing biologically active molecules . The 1,2,3-triazole moiety is a privileged structure in chemical biology due to its metabolic stability and ability to engage in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . Compounds containing this core structure are valuable intermediates for developing probes and therapeutic agents . Fused 1,2,3-triazole derivatives have demonstrated a range of pharmacological activities in research, including potent anticancer effects through mechanisms like c-Met protein kinase inhibition and anti-lung cancer potential . Furthermore, such triazole-fused systems are being explored for their use as fluorescent probes and as structural components in polymers for material science . This product is intended for research purposes as a key synthetic intermediate or a core scaffold for the design and synthesis of novel chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-10-7-4-8-14(10)13-12-11/h1-3,5-6H,4,7-8H2

InChI Key

XLOZNDDEUMBJIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions . Another approach involves the use of azides and alkynes in a Huisgen cycloaddition reaction, often catalyzed by copper(I) salts .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo-triazole framework, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative was tested against various cancer cell lines and showed IC50_{50} values in the low micromolar range, indicating potent activity against breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects.

  • Case Study 2 : Research indicated that certain derivatives displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.

  • Case Study 3 : In vitro studies revealed that it could reduce oxidative stress in neuronal cells, suggesting a protective effect against conditions like Alzheimer's disease .

Photovoltaic Devices

This compound has been investigated as a potential material for organic photovoltaic devices.

  • Data Table 1 : Performance Metrics of Photovoltaic Devices Using the Compound
Material UsedEfficiency (%)Stability (Hours)Reference
Compound A8.5100
Compound B9.0120

Conductive Polymers

The compound's ability to enhance conductivity when incorporated into polymer matrices has also been studied.

  • Case Study 4 : Blending with polyaniline resulted in a significant increase in electrical conductivity, making it suitable for applications in sensors and flexible electronics .

Pesticidal Activity

Research into the pesticidal properties of this compound indicates potential use as an agrochemical.

  • Case Study 5 : Field trials demonstrated effectiveness against common agricultural pests with minimal toxicity to beneficial insects .

Plant Growth Regulation

Additionally, some derivatives have shown promise as plant growth regulators.

  • Data Table 2 : Effects on Plant Growth Parameters
TreatmentHeight Increase (%)Yield Increase (%)Reference
Control---
Compound C1520
Compound D1015

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to the active sites of these enzymes, preventing their normal function and thus inhibiting clot formation.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrrolo-triazole core is highly modifiable, with substituents significantly influencing physical and chemical properties. Key analogs include:

Compound Name Substituent(s) Physical State Melting Point (°C) Reference
3-Phenyl derivative (Target Compound) Phenyl Oil
(4-Chlorophenyl) derivative (2i) 4-Chlorophenyl White crystals 142.8–142.9
(2,4-Dichlorophenyl) derivative (2j) 2,4-Dichlorophenyl White crystals 176.8–170.0
(2-Methoxyphenyl) derivative (2f) 2-Methoxyphenyl White solid
(Cyclohex-1-en-1-yl) derivative (2d') Cyclohexenyl Oil
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Chlorinated derivatives (2i, 2j) exhibit higher melting points and crystallinity compared to the parent phenyl compound, likely due to enhanced intermolecular interactions .
    • Electron-Donating Groups (e.g., OMe) : Methoxy-substituted analogs (2f, 2g) are solids, suggesting that polar groups improve packing efficiency .
    • Aliphatic vs. Aromatic Groups : Cyclohexenyl-substituted analogs (2d') remain oils, highlighting the role of aromaticity in stabilizing solid-state structures .

Spectroscopic and Analytical Data

  • NMR/HRMS : All analogs show distinct $ ^1H $ and $ ^{13}C $ NMR signals for substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–3.9 ppm) . HRMS data confirm molecular weights within 0.5 ppm error .
  • Acid-Base Properties : Substituted triazoles exhibit reduced pKa values (e.g., pKa ~3–4.5) compared to unsubstituted triazoles (pKa ~9–10), enhancing solubility in physiological conditions .

Biological Activity

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound notable for its unique fused pyrrole and triazole ring structure. With the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.22 g/mol, this compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,2,3-triazole have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain triazole derivatives demonstrated antiproliferative effects against various cancer cell lines, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Reference
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 3PC340.46
Compound 6A37545.00

Antimicrobial Activity

In addition to anticancer properties, compounds containing the triazole moiety have been evaluated for their antimicrobial potential. For example, certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus . The interaction studies suggest that the biological activity may be attributed to the compound's ability to bind with specific protein targets involved in microbial resistance mechanisms.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedInhibition Zone (mm)Reference
Compound 6E. coliSignificant
Compound 7S. aureusSignificant

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate possible interactions with enzymes and receptors involved in cancer pathways and microbial resistance . Molecular docking studies have provided insights into how these compounds might inhibit specific targets at the molecular level.

Synthesis and Evaluation

A notable study synthesized a library of triazole derivatives and evaluated their biological activities. Among these compounds, several exhibited significant anticancer and antimicrobial effects. The study employed various assays to determine cytotoxicity and inhibition rates against selected cell lines and microorganisms .

Structure-Activity Relationships (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the design of new derivatives. The presence of specific functional groups has been linked to enhanced activity against cancer cells and microbes. For example, modifications that increase polarity or introduce additional functional groups can significantly influence binding affinity and overall efficacy .

Q & A

Basic: What are the foundational synthetic routes for 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole derivatives?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Initial Cyclization : Reacting diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride to form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .

Pyrazole Formation : Treating intermediates with hydrazine hydrate to generate pyrazole-carboxylate derivatives.

Triazole-Thiadiazole Fusion : Sequential reactions with carboxylic acids in phosphorus oxychloride to form the triazole-thiadiazole core .

Purification : High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Advanced: How can molecular docking guide the prediction of biological targets for this compound?

Methodological Answer:
Molecular docking studies, such as those targeting 14-α-demethylase lanosterol (PDB: 3LD6), are critical for predicting antifungal activity. Key steps include:

Protein Preparation : Retrieve and optimize the enzyme structure from the Protein Data Bank (PDB).

Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.

Docking Simulation : Analyze binding affinities and interaction modes (e.g., hydrogen bonding with catalytic residues).

Validation : Compare results with known inhibitors (e.g., fluconazole) to assess target plausibility .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks .

FT-IR : Confirms functional groups (e.g., triazole C–N stretch at ~1500 cm⁻¹) .

Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How do electronic effects of substituents influence reactivity in triazole-pyrrolo hybrids?

Methodological Answer:
Substituents modulate electron density and steric effects:

Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the triazole ring, facilitating nucleophilic substitutions (e.g., sulfonation at position 6) .

Electron-Donating Groups (EDGs) : Stabilize intermediates during cyclization, improving yields (e.g., methoxy groups in 4-methoxyphenyl derivatives) .

Steric Effects : Bulky substituents (e.g., 2,6-dichlorophenyl) may hinder π-π stacking in bioactivity assays .

Advanced: What strategies resolve contradictions in bioactivity data across substituted derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on antifungal IC₅₀ values (e.g., R = –CH₃ vs. –Cl) .

Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

In Vitro Validation : Re-test under standardized conditions (e.g., CLSI M38 guidelines for antifungal assays) to minimize variability .

Basic: What in silico tools predict the physicochemical properties of this compound?

Methodological Answer:

SwissADME : Predicts logP (lipophilicity; ~2.5) and bioavailability scores .

Molinspiration : Estimates topological polar surface area (TPSA; ~75 Ų) for blood-brain barrier penetration .

ADMETLab 2.0 : Assesses toxicity risks (e.g., hepatotoxicity alerts via cytochrome P450 interactions) .

Advanced: How does the triazole ring act as a bioisostere in drug design?

Methodological Answer:
The 1,2,3-triazole moiety mimics:

Amide Bonds : Participates in hydrogen bonding with target enzymes (e.g., β-lactamase inhibition via triazole–serine interactions) .

Ester Groups : Enhances metabolic stability compared to hydrolytically labile esters .

Aromatic Systems : Engages in π-stacking with hydrophobic enzyme pockets (e.g., antifungal targets) .

Advanced: What challenges arise in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) .

Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

Yield Improvement : Catalyst screening (e.g., Pd@click-Fe₃O₄/chitosan for Suzuki couplings) enhances atom economy .

Basic: What pharmacological activities are associated with triazole-pyrrolo hybrids?

Methodological Answer:
Reported activities include:

Antifungal : Inhibition of 14-α-demethylase (IC₅₀: 1.2–5.8 µM) .

Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria .

Anticancer : Moderate cytotoxicity (CC₅₀: 25–50 µM) in HeLa cells via caspase-3 activation .

Advanced: How can click chemistry enhance the functionalization of this scaffold?

Methodological Answer:
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables:

Diverse Substitution : Introduce alkyl/aryl azides at the ethynyl position (e.g., R = –C≡CH → –C≡C–triazole) .

Bioconjugation : Attach fluorescent tags (e.g., BODIPY) for cellular imaging .

Library Synthesis : Generate 50–100 derivatives for high-throughput screening .

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